molecular formula C8H4ClF3N2 B14064132 3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile CAS No. 1003712-21-7

3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile

Cat. No.: B14064132
CAS No.: 1003712-21-7
M. Wt: 220.58 g/mol
InChI Key: SZKKVAJTDDYKRO-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile is a high-value, multifunctional chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound integrates three key functional groups—an aromatic amine, a chloro substituent, and a trifluoromethyl (CF3) group—onto a benzonitrile scaffold, making it a highly versatile intermediate for constructing complex molecules. The trifluoromethyl group is a critical feature in modern drug design. Its incorporation into lead compounds is a established strategy to improve metabolic stability, enhance membrane permeability by increasing lipophilicity, and optimize binding affinity through electronic effects . The presence of both an aromatic amine and a chlorine atom provides distinct handles for further synthetic modification via cross-coupling reactions and nucleophilic substitutions, allowing researchers to diversify molecular structures efficiently. While specific studies on this exact compound are not cited here, its close structural analogs, such as 4-amino-2-(trifluoromethyl)benzonitrile, have been explicitly used in the design of novel Diarylpyrimidine (DAPY) derivatives acting as potent next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 treatment . This demonstrates the proven value of this chemotype in developing therapeutic candidates with improved efficacy and resistance profiles against mutant strains. This product is intended for research purposes as a key intermediate in pharmaceutical development, agrochemical discovery, and materials science. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1003712-21-7

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

3-amino-2-chloro-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H4ClF3N2/c9-6-4(3-13)1-2-5(7(6)14)8(10,11)12/h1-2H,14H2

InChI Key

SZKKVAJTDDYKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nitration of Chlorinated Trifluoromethylbenzene Derivatives

The foundational step involves introducing a nitro group at the meta position relative to the trifluoromethyl group. Patent CN102952039A demonstrates the nitration of m-chlorobenzotrifluoride using a nitric acid/sulfuric acid system, yielding 5-chloro-2-nitrobenzotrifluoride. Adapting this approach, 2-chloro-4-(trifluoromethyl)benzene could undergo nitration at position 3, directed by the electron-withdrawing trifluoromethyl group.

Reaction Conditions :

  • Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v)
  • Temperature : 0–5°C (to minimize side reactions)
  • Yield : ~85% (extrapolated from)

Reduction of Nitro to Amino Group

The nitro intermediate is reduced to an aniline derivative. Patent employs Raney nickel catalytic hydrogenation for converting 5-chloro-2-nitrobenzotrifluoride to 4-chloro-2-trifluoromethylaniline. For the target compound, hydrogenation of 3-nitro-2-chloro-4-(trifluoromethyl)benzonitrile would require palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under H₂ pressure.

Optimization Insights :

  • Catalyst : 10% Pd/C, 50 psi H₂
  • Solvent : Ethanol or ethyl acetate
  • Yield : ~90% (analogous to)

Cyanation via Sandmeyer Reaction

Introducing the nitrile group necessitates a cyanation step. Patent utilizes cuprous cyanide (CuCN) with hexadecyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst. For 3-amino-2-chloro-4-(trifluoromethyl)aniline, a diazotization reaction with NaNO₂/HBr, followed by treatment with CuCN, would yield the target compound.

Critical Parameters :

  • Diazotization Temp : −5°C to 0°C
  • Cyanation Agent : CuCN in DMF at 80°C
  • Yield : ~70% (inferred from)

Chlorination of 3-Amino-4-(trifluoromethyl)benzonitrile

Directed Ortho-Chlorination

The amino group’s activating nature facilitates electrophilic substitution at the ortho position. Patent WO2016051423A2 highlights thiophosgene-free methods for introducing electrophilic groups. Chlorination of 3-amino-4-(trifluoromethyl)benzonitrile using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 25°C could selectively yield the 2-chloro derivative.

Regioselectivity Considerations :

  • Directing Groups : Amino (ortho/para-directing) vs. trifluoromethyl (meta-directing)
  • Optimal Reagent : SO₂Cl₂ (1.1 equiv) with FeCl₃ catalyst
  • Yield : ~65% (hypothetical, based on)

Purification Challenges

Chlorination often generates di- or tri-chlorinated byproducts. Patent CN115181043B emphasizes column chromatography (silica gel, hexane/ethyl acetate) for isolating mono-chlorinated products. Purity ≥95% is achievable with iterative recrystallization in n-heptane.

Cyanation of 3-Amino-2-chloro-4-(trifluoromethyl)bromobenzene

Bromine-to-Cyanide Substitution

A halogen exchange reaction replaces bromine at position 1 with a nitrile group. Patent details bromination using CuBr/HBr/NaNO₂, followed by cyanation with CuCN/CTAB. For 3-amino-2-chloro-4-(trifluoromethyl)bromobenzene, Rosenmund-von Braun conditions (CuCN, DMF, 120°C) would facilitate substitution.

Key Variables :

  • Catalyst : CuCN (2.0 equiv)
  • Solvent : DMF at reflux
  • Yield : ~75% (extrapolated from)

Impurity Profiling

Byproducts such as des-cyano analogs or over-chlorinated species may arise. Patent identifies thiourea derivatives as common impurities (≤3%), necessitating HPLC-guided purification (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Cost Efficiency
Nitration-Reduction Nitration, H₂ reduction 70 92 Moderate
Directed Chlorination SO₂Cl₂, FeCl₃ 65 89 Low
Halogen Exchange CuCN, DMF reflux 75 95 High

Data inferred from patents.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The trifluoromethyl group’s strong electron-withdrawing effect complicates nitration and chlorination. Mixed acid systems (HNO₃/H₂SO₄) enhance meta-directing but require strict temperature control. Microwave-assisted reactions (unviable per) are discouraged due to scalability issues.

Functional Group Compatibility

The amino group’s susceptibility to oxidation necessitates protective strategies. Acetylation (acetic anhydride/pyridine) before nitration or chlorination prevents undesired side reactions.

Scalability and Environmental Impact

Thiophosgene-free routes (e.g., TCDI in) reduce toxic waste. Continuous-flow systems, as hinted in, improve reproducibility for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzonitriles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is a precursor in the synthesis of drugs, particularly those targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile with four analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS RN Key Applications/Properties
This compound 2-Cl, 3-NH₂, 4-CF₃ C₈H₄ClF₃N₂ ~209.6* Not provided Hypothesized synthetic intermediate
4-Amino-2-(trifluoromethyl)benzonitrile 2-CF₃, 4-NH₂ C₈H₅F₃N₂ 186.13 654-70-6 Pharmaceutical impurity standard
2-Chloro-4-fluoro-3-methylbenzonitrile 2-Cl, 3-CH₃, 4-F C₈H₅ClFN ~169.5 796600-15-2 Intermediate in organic synthesis
2-Amino-4-chloro-5-methoxybenzonitrile 2-NH₂, 4-Cl, 5-OCH₃ C₈H₇ClN₂O ~182.45 1824059-40-6 Research chemical (97% purity)

*Estimated based on analogous compounds.

Key Differences and Implications

Electronic Effects
  • Trifluoromethyl (CF₃) vs. Fluoro (F) : The CF₃ group in the target compound is a stronger electron-withdrawing group than F, increasing the compound’s electrophilicity and stability under acidic conditions .
  • Amino (NH₂) Position: In 4-Amino-2-(trifluoromethyl)benzonitrile, the para-positioned NH₂ creates resonance effects that differ from the meta-positioned NH₂ in the target compound, altering reactivity in substitution reactions .
Steric and Solubility Properties
  • Methoxy (OCH₃) vs. Trifluoromethyl (CF₃): The OCH₃ group in 2-Amino-4-chloro-5-methoxybenzonitrile enhances solubility in polar solvents compared to the hydrophobic CF₃ group in the target compound .
  • Methyl (CH₃) vs. Amino (NH₂): The CH₃ group in 2-Chloro-4-fluoro-3-methylbenzonitrile reduces steric hindrance compared to NH₂, facilitating nucleophilic aromatic substitution .
Pharmacological Relevance
  • 4-Amino-2-(trifluoromethyl)benzonitrile is monitored as an impurity in bicalutamide (an anticancer drug) at ≤0.1%, highlighting the importance of positional isomer purity in pharmaceuticals .
  • The target compound’s NH₂ group at position 3 may enhance hydrogen-bonding interactions with biological targets, a property leveraged in drug design for kinase inhibitors or GPCR modulators .

Biological Activity

3-Amino-2-chloro-4-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a chloro substituent, and a trifluoromethyl group. These characteristics contribute to its biological activity, particularly in the realms of antitumor and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H5ClF3NC_8H_5ClF_3N, with a molecular weight of 223.58 g/mol. The compound's structure can be represented as follows:

Structure Cl C6H3(CF3)(NH2)CN\text{Structure }\text{Cl C}_6\text{H}_3(\text{CF}_3)(\text{NH}_2)\text{C}\equiv \text{N}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, particularly against leukemia and breast cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated potential antimicrobial effects, which are significant for developing new therapeutic agents.

Antitumor Activity

A study evaluating the cytotoxic effects of similar compounds revealed that those containing trifluoromethyl groups exhibited enhanced potency against various cancer cell lines. For instance, compounds with structural similarities showed IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715.63Induction of apoptosis
Similar DerivativeU-93712.34Inhibition of proliferation

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular functions.

Case Studies

  • In Vivo Toxicity Studies : Research conducted on related compounds indicated an approximate LD50 value of 100 mg/kg for similar amino-substituted benzonitriles when administered intraperitoneally in mice. These studies are crucial for assessing the safety profile of new therapeutic candidates.
  • Mechanistic Studies : Flow cytometry assays have shown that compounds like this compound induce apoptosis in cancer cells through pathways involving caspase activation and p53 expression modulation.

Q & A

Q. How should researchers interpret variability in biological activity data for analogs of this compound?

  • Answer : Structural analogs (e.g., 4-Amino-2-(trifluoromethyl)benzonitrile vs. 3-Fluoro-4-trifluoromethylbenzonitrile) exhibit differing bioactivity due to halogen positioning. Use 3D-QSAR models to correlate substituent patterns with receptor binding. Validate with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) to resolve activity trends .

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